Methyl 4-(ethylamino)benzoate
Description
Contextualization as an Amino Benzoate (B1203000) Ester in Synthetic Organic Chemistry
Methyl 4-(ethylamino)benzoate is classified as an amino benzoate ester. This class of compounds is characterized by a benzene (B151609) ring substituted with both an amino group (-NHR) and an ester group (-COOR). In the case of this compound, an ethylamino group (-NHCH₂CH₃) is located at the para (4-position) of the benzene ring, and a methyl ester group (-COOCH₃) is also attached.
The presence of both the amino and ester functional groups on the aromatic ring imparts a unique reactivity to the molecule. The amino group can act as a nucleophile or a base, and it can be readily modified through various chemical reactions. The ester group, on the other hand, can undergo hydrolysis to the corresponding carboxylic acid or be converted into other functional groups. This dual functionality makes amino benzoate esters like this compound valuable starting materials for the synthesis of a diverse array of organic molecules. The strategic placement of these groups on the benzene ring also influences the electronic properties and reactivity of the entire molecule.
Research Significance of the Compound and its Structural Class
The significance of this compound and its structural class, amino benzoate esters, lies in their utility as key intermediates in multi-step syntheses. These compounds are often not the final product but rather a crucial stepping stone in the construction of more elaborate molecular architectures. For instance, derivatives of amino benzoate esters are integral components in the synthesis of various biologically active molecules and functional materials.
Research has shown that the 4-aminobenzoate (B8803810) structure is an important pharmacophore in the development of local anesthetics. rsc.org The structural backbone of this compound provides a scaffold that can be chemically modified to explore structure-activity relationships, leading to the discovery of new therapeutic agents. Furthermore, the amino and ester moieties can be manipulated to attach different substituents, allowing for the fine-tuning of the physicochemical properties of the final products. The investigation of such compounds contributes to a deeper understanding of fundamental chemical principles and facilitates the development of novel synthetic methodologies.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 79663-14-2 synquestlabs.com |
| Molecular Formula | C₁₀H₁₃NO₂ synquestlabs.com |
| Molecular Weight | 179.22 g/mol chemscene.com |
| Appearance | White to cream to brown crystals or powder thermofisher.com |
| Melting Point | 92-98 °C thermofisher.com |
| Boiling Point | 292.7±23.0 °C (Predicted) chemicalbook.com |
| Solubility | Slightly soluble in DMSO and Methanol (B129727) chemicalbook.com |
| LogP | 1.905 chemscene.com |
| Topological Polar Surface Area (TPSA) | 38.33 Ų chemscene.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(ethylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-11-9-6-4-8(5-7-9)10(12)13-2/h4-7,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRGFOGJMSRYIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Pathway Elucidation for Methyl 4 Ethylamino Benzoate
Established Synthetic Routes to the Compound and its Analogues
Traditional synthetic strategies for Methyl 4-(ethylamino)benzoate and related compounds typically involve a stepwise approach, constructing the ester and amine functionalities separately. These established routes are well-documented and rely on fundamental organic reactions.
Esterification Reactions for Carboxyl Group Formation
The formation of the methyl ester group is a critical step in the synthesis of this compound. The most common and well-established method is the Fischer-Speier esterification. mdpi.comwikipedia.org
Fischer-Speier Esterification: This reaction involves treating the corresponding carboxylic acid, 4-(ethylamino)benzoic acid, with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). mdpi.comwikipedia.org The reaction is an equilibrium process, and to achieve high yields, it is often necessary to either use a large excess of the alcohol (methanol) or remove the water formed during the reaction. organic-chemistry.orglibretexts.org
The mechanism proceeds through several key steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com
Nucleophilic attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. wikipedia.org
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. wikipedia.org
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. wikipedia.orgmasterorganicchemistry.com
Deprotonation: The final deprotonation of the carbonyl group yields the methyl ester and regenerates the acid catalyst. wikipedia.org
An alternative to using mineral acids involves reagents like thionyl chloride (SOCl₂), which can mediate the esterification of 4-aminobenzoic acid derivatives. This method can achieve high yields, though it generates acidic waste.
Reductive Amination and N-Alkylation Approaches to the Amine Moiety
The introduction of the ethyl group onto the nitrogen atom can be achieved through two primary pathways: N-alkylation of a primary amine or reductive amination.
N-Alkylation: This approach typically starts with Methyl 4-aminobenzoate (B8803810) (a benzocaine (B179285) analog). The primary amino group is then alkylated using an ethylating agent, such as ethyl bromide or ethyl iodide. A series of N-alkyl derivatives of 4-aminobenzoic acid have been prepared using alkylating agents in the presence of a mild base like potassium carbonate. tandfonline.comresearchgate.net The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic carbon of the ethyl halide. A significant challenge with this method is controlling the degree of alkylation, as overalkylation to form a tertiary amine can occur. masterorganicchemistry.com
Reductive Amination: This powerful method involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the desired amine. masterorganicchemistry.comharvard.edu To synthesize this compound, one could start with Methyl 4-aminobenzoate and react it with acetaldehyde. The resulting imine intermediate is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org Reductive amination is highly versatile and generally avoids the issue of overalkylation. masterorganicchemistry.com
A related classical method is the Eschweiler-Clarke reaction, which is primarily used for methylation but illustrates the principle of reductive amination using formaldehyde (B43269) and formic acid. organic-chemistry.orgnrochemistry.comname-reaction.comwikidoc.orgwikipedia.org This specific reaction produces tertiary amines from primary or secondary amines and stops at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts. wikidoc.orgwikipedia.org
Strategies for Aromatic Ring Functionalization
The synthesis can also be approached by building the functional groups onto the aromatic ring. This can involve electrophilic substitution reactions on a benzene (B151609) derivative. For instance, a common precursor, 4-nitrobenzoic acid, can be synthesized by the nitration of toluene, followed by oxidation of the methyl group to a carboxylic acid. The nitro group can then be reduced to a primary amine, and subsequent N-alkylation and esterification can be performed.
The functionalization can also occur on a pre-existing substituted ring. For example, the synthesis of related compounds like ethyl 4-amino-3-methylbenzoate has been achieved through the ortho-alkylation of anilines. orgsyn.org The synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester often involves the nitration of a pre-functionalized benzoic acid derivative, followed by esterification and subsequent introduction of the ethylamino group.
Development of Novel Synthetic Protocols for this compound
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing secondary amines and their derivatives.
Catalytic Methods for Selective Amine Synthesis
Modern synthetic chemistry has seen the rise of powerful catalytic systems for C-N bond formation.
Palladium-Catalyzed N-Alkylation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. wikipedia.orgacsgcipr.org This reaction has become a cornerstone for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org To synthesize this compound, one could couple methyl 4-bromobenzoate (B14158574) with ethylamine (B1201723) using a palladium catalyst and a suitable phosphine (B1218219) ligand. The development of sterically hindered and bidentate phosphine ligands has significantly improved the efficiency and scope of this reaction, allowing for the coupling of even primary amines. wikipedia.org
One-Pot Reductive Alkylation: Researchers have developed one-pot procedures that combine multiple steps to increase efficiency. For instance, the synthesis of N-ethylaniline has been achieved in a one-pot reaction from nitrobenzene (B124822) and ethanol (B145695) over a Pd/SBA-15 catalyst. researchgate.net This process involves the in-situ hydrogenation of nitrobenzene to aniline (B41778), followed by N-alkylation with ethanol. sciengine.com Such strategies, which combine hydrogenation and N-alkylation in a single reactor, represent a significant advancement in synthesizing N-alkyl arylamines. sciengine.com Other catalytic systems, such as those using ruthenium complexes, have been developed for the N-alkylation of amines with carboxylic acids and molecular hydrogen. csic.es
Below is a table summarizing various catalytic systems for N-alkylation:
| Catalyst System | Reactants | Product Type | Key Features |
|---|---|---|---|
| Pd/SBA-15 | Nitrobenzene, Ethanol | N-ethylaniline | One-pot reductive alkylation. researchgate.netsciengine.com |
| Ru(acac)₃ / Triphos / HNTf₂ | Aniline, Acetic Acid | N-ethylaniline | N-alkylation using carboxylic acids and H₂. csic.es |
| Pd₂(dba)₃ / Xantphos | Aryl Bromide, Amine | Aryl Amine | Buchwald-Hartwig amination for C-N bond formation. harvard.edu |
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. This has led to the development of more sustainable synthetic routes.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reactions. uwlax.edumdpi.comscispace.com Microwave-assisted esterification of benzoic acid derivatives has been shown to be highly efficient. mdpi.comscispace.com For example, the synthesis of ethyl benzoate (B1203000) has been achieved with a 97% yield in just 5 minutes using microwave heating. uwlax.edu These methods reduce energy consumption compared to conventional heating. uwlax.edu
Use of Greener Solvents and Catalysts: There is a growing trend to replace hazardous organic solvents with more environmentally benign alternatives. Research into the synthesis of benzocaine analogues has explored the use of Natural Deep Eutectic Solvents (NADES) as both the reaction medium and catalyst. researchgate.netjsynthchem.com These solvents are often composed of naturally occurring, biodegradable compounds. jsynthchem.com Mechanochemical methods, such as solvent-assisted grinding, are also being explored as a green approach to synthesizing benzocaine-based compounds and their co-crystals. ajrconline.org Furthermore, biocatalysis, using enzymes like lipase, offers a green alternative for ester synthesis, such as in the transesterification of methyl benzoate under microwave irradiation. acs.org
The table below highlights some green chemistry approaches:
| Method | Reaction Type | Key Advantage |
|---|---|---|
| Microwave Irradiation | Esterification | Reduced reaction time and energy consumption. uwlax.edumdpi.comscispace.com |
| Natural Deep Eutectic Solvents (NADES) | Esterification | Use of non-toxic, biodegradable solvents. researchgate.netjsynthchem.com |
| Mechanochemical Grinding | Co-crystal Synthesis | Solvent-free or reduced solvent conditions. ajrconline.org |
Mechanistic Investigations of Synthetic Reactions
The synthesis of this compound typically proceeds through two primary pathways: the N-alkylation of methyl 4-aminobenzoate or the Fischer esterification of 4-(ethylamino)benzoic acid. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions and maximizing yield and purity. This section delves into the elucidation of reaction intermediates and transition states, as well as the kinetic studies that govern the formation of this compound.
Elucidation of Reaction Intermediates and Transition States
The formation of this compound involves transient species that are often not directly observable but can be inferred through a combination of experimental evidence and computational modeling.
For the Fischer esterification of 4-(ethylamino)benzoic acid with methanol, the reaction is acid-catalyzed, and its mechanism involves a series of proton transfer steps and the formation of a key tetrahedral intermediate. Acid catalysts play a pivotal role by protonating the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. numberanalytics.com The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and the formation of a tetrahedral intermediate. numberanalytics.com The subsequent elimination of a water molecule and deprotonation of the carbonyl oxygen yield the final ester product. The transition states in this process are high-energy, transient arrangements of the atoms as bonds are formed and broken, for instance, during the nucleophilic attack of the alcohol and the departure of the water molecule. numberanalytics.com
In the case of N-alkylation of methyl 4-aminobenzoate with an ethylating agent (e.g., ethyl halide), the reaction generally follows a nucleophilic substitution mechanism. The nitrogen atom of the amino group acts as the nucleophile, attacking the electrophilic carbon of the ethylating agent. The transition state for this SN2 reaction involves a trigonal bipyramidal geometry where the nitrogen-carbon bond is forming concurrently with the carbon-halogen bond breaking.
Computational studies, such as those using Density Functional Theory (DFT), are instrumental in modeling these transient structures. For instance, in the N-alkylation of related aromatic amines, DFT calculations have been used to map the potential energy surface of the reaction, identifying the structures of intermediates and the energy barriers of transition states. mdpi.com These computational approaches can provide insights into the regioselectivity and reactivity of the amine. mdpi.com
Kinetic Studies of Formation Reactions
Kinetic studies provide quantitative data on the rates of reaction and the factors that influence them, such as reactant concentrations, temperature, and the presence of catalysts. For the synthesis of this compound, kinetic analyses can shed light on the rate-determining step of the reaction mechanism.
In the context of N-alkylation of aromatic amines , kinetic studies have shown that the reaction rate is influenced by the nature of the substituents on the aromatic ring. chemrxiv.org Electron-donating groups, such as the ethylamino group, generally increase the nucleophilicity of the amine and thus accelerate the rate of N-alkylation. Conversely, electron-withdrawing groups decrease the reaction rate. chemrxiv.org A kinetic analysis of the reaction of various primary aromatic amines with alkylene carbonates, catalyzed by phosphonium-based ionic liquids, demonstrated a significant acceleration in the rate of N-alkylation, with bromide-exchanged catalysts being the most effective. nih.gov
The Hammett equation is a valuable tool in kinetic studies of substituted aromatic compounds. wikipedia.org It provides a linear free-energy relationship that correlates reaction rates with the electronic properties of substituents. The equation is given by:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which is characteristic of the reaction type). wikipedia.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. For the N-alkylation of anilines, the ρ value is typically negative, consistent with the amine acting as a nucleophile.
The table below presents hypothetical kinetic data for the N-ethylation of various para-substituted methyl aminobenzoates to illustrate the application of the Hammett equation.
| Substituent (X) in Methyl 4-amino-X-benzoate | Substituent Constant (σp) | Relative Rate Constant (k_rel) | log(k_rel) |
| -OCH₃ | -0.27 | 5.8 | 0.76 |
| -CH₃ | -0.17 | 3.2 | 0.51 |
| -H | 0.00 | 1.0 | 0.00 |
| -Cl | 0.23 | 0.3 | -0.52 |
| -NO₂ | 0.78 | 0.01 | -2.00 |
This table is illustrative and based on general principles of physical organic chemistry. The substituent constants are standard literature values.
Similarly, for the Fischer esterification, kinetic studies can determine the order of the reaction with respect to each reactant and the catalyst. The rate of esterification is often found to be first-order in both the carboxylic acid and the alcohol, and also first-order in the acid catalyst. A kinetic study on the esterification of hexanoic acid with various N,N-dialkylamino alcohols provided evidence for activation through hydrogen bonding, postulating a seven-membered transition state for 2-amino alcohols. researchgate.net
Chemical Transformations and Derivatization Studies of Methyl 4 Ethylamino Benzoate
Reactivity of the Ester Functional Group
The ester functional group in Methyl 4-(ethylamino)benzoate is a primary site for nucleophilic acyl substitution reactions. These transformations allow for the modification of the carboxyl end of the molecule, leading to the formation of carboxylic acids, different esters, alcohols, or aldehydes.
Hydrolysis and Transesterification Pathways in Acidic and Basic Media
The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 4-(ethylamino)benzoic acid, can be achieved under both acidic and basic conditions.
Under acidic conditions , the reaction is typically catalyzed by a strong mineral acid, such as hydrochloric acid or sulfuric acid, in the presence of water. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates methanol (B129727) to form the carboxylic acid.
In basic media , saponification is induced by a strong base like sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the methoxide (B1231860) ion results in the formation of the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.
Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to drive it to completion, the reactant alcohol is often used in excess, or the lower-boiling alcohol (in this case, methanol) is removed by distillation. For instance, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield Ethyl 4-(ethylamino)benzoate.
| Transformation | Reagents and Conditions | Product |
| Acid-Catalyzed Hydrolysis | HCl or H₂SO₄, H₂O, Heat | 4-(ethylamino)benzoic acid |
| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH or KOH, H₂O/MeOH, Heat 2. H₃O⁺ workup | 4-(ethylamino)benzoic acid |
| Transesterification | R'OH, Acid or Base catalyst, Heat | 4-(ethylamino)benzoate (where R' is the alkyl group from the new alcohol) |
The data in this table is based on general principles of ester reactivity, as specific research findings for this compound were not available.
Reductive Transformations of the Ester to Alcohols or Aldehydes
The ester group of this compound can be reduced to a primary alcohol or, under specific conditions, to an aldehyde.
Reduction to a primary alcohol , (4-(ethylamino)phenyl)methanol, is typically accomplished using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds through the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol.
The reduction of the ester to an aldehyde , 4-(ethylamino)benzaldehyde, is more challenging as it requires a less reactive reducing agent that can stop the reduction at the aldehyde stage. Reagents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures are often employed for this purpose.
| Transformation | Reagents and Conditions | Product |
| Reduction to Alcohol | 1. LiAlH₄, Dry Et₂O or THF 2. H₃O⁺ workup | (4-(ethylamino)phenyl)methanol |
| Reduction to Aldehyde | DIBAL-H, Toluene or CH₂Cl₂, Low Temperature (e.g., -78 °C) | 4-(ethylamino)benzaldehyde |
The data in this table is based on the known reactivity of benzoate (B1203000) esters, as specific studies on this compound were not found.
Reactivity of the Secondary Ethylamino Functional Group
The secondary ethylamino group provides a site for a different set of chemical reactions, primarily involving the nucleophilic nitrogen atom. These reactions allow for the elaboration of the amino portion of the molecule.
N-Alkylation and Acylation Reactions
N-Alkylation of the secondary amine can be achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base to neutralize the hydrogen halide byproduct. This reaction converts the secondary amine into a tertiary amine, for example, Methyl 4-(diethylamino)benzoate.
N-Acylation involves the reaction of the secondary amine with an acylating agent, such as an acid chloride or an acid anhydride, to form an N-substituted amide. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield Methyl 4-(N-ethylacetamido)benzoate.
| Transformation | Reagents and Conditions | Product |
| N-Alkylation | R'-X (Alkyl Halide), Base (e.g., K₂CO₃, Et₃N) | Methyl 4-(N-ethyl-N-alkylamino)benzoate |
| N-Acylation | R'COCl (Acid Chloride) or (R'CO)₂O (Acid Anhydride), Base (e.g., Pyridine) | Methyl 4-(N-ethyl-N-acylamino)benzoate |
The data in this table is based on general principles of secondary amine reactivity, as specific research findings for this compound were not available.
Amide Formation and Related Condensation Reactions
While N-acylation is a form of amide formation, direct amide formation can also occur through the aminolysis of the ester group, though this is a reaction of the ester, not the amine. More relevant to the amine's reactivity are condensation reactions. For example, the secondary amine can participate in reactions like the Mannich reaction if a suitable aldehyde and an enolizable carbonyl compound are present.
However, a more direct transformation involving the amine is its reaction with other carboxylic acids in the presence of a coupling agent to form an amide. This would be a competing reaction if the ester were first hydrolyzed. A more direct route to forming a new amide at the nitrogen is through N-acylation as described above.
Oxidation Pathways of the Amine Moiety
The secondary ethylamino group is susceptible to oxidation. The oxidation of N-alkylanilines can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation may lead to the formation of N-oxides. Stronger oxidation can result in more complex transformations, including dealkylation or the formation of colored polymeric materials. For instance, oxidation of secondary arylamines can sometimes lead to the formation of nitroso or nitro compounds, though this is more common with primary arylamines. The presence of the electron-withdrawing ester group might influence the oxidation potential of the amino group.
| Transformation | Potential Oxidizing Agents | Potential Products |
| Oxidation | H₂O₂, Peroxy acids (e.g., m-CPBA) | N-oxide derivatives, de-ethylated products, or polymeric materials |
The data in this table represents potential outcomes based on the general oxidation of N-alkylanilines, as specific studies on the oxidation of this compound were not found.
Modifications of the Aromatic Ring System
The benzene (B151609) ring of this compound is the primary site for transformations that can significantly alter the molecule's electronic and steric properties. These modifications primarily involve electrophilic aromatic substitution and modern cross-coupling methodologies.
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds. grabmyessay.com In this compound, the aromatic ring is influenced by two competing substituents: the activating, ortho-, para-directing ethylamino group (-NHEt) and the deactivating, meta-directing methyl ester group (-COOCH₃). grabmyessay.comaiinmr.com
The ethylamino group, being a strong activating group through resonance donation of its lone pair of electrons, exerts the dominant influence on the regioselectivity of electrophilic attack. Consequently, incoming electrophiles are directed primarily to the positions ortho to the ethylamino group (C3 and C5 positions). The deactivating nature of the ester group, which withdraws electron density from the ring, makes the reaction less facile than in aniline (B41778) but the directing effect of the powerful amino group prevails.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. For instance, in the nitration of methyl benzoate, the reaction with nitric and sulfuric acid yields methyl 3-nitrobenzoate due to the meta-directing effect of the ester. aiinmr.com However, for this compound, the directing power of the ethylamino group would lead to the formation of methyl 4-(ethylamino)-3-nitrobenzoate as the major product.
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | Methyl 4-(ethylamino)-3-nitrobenzoate |
| Bromination | Br₂, FeBr₃ | Methyl 3-bromo-4-(ethylamino)benzoate |
| Acylation | RCOCl, AlCl₃ | Methyl 3-acyl-4-(ethylamino)benzoate |
This table illustrates the expected regiochemical outcomes for electrophilic aromatic substitution on this compound based on the directing effects of its substituents.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions allow for the introduction of a wide array of substituents onto the aromatic ring of this compound, typically after its conversion to an aryl halide or triflate. wikipedia.orgmdpi.com
The Heck reaction , for example, couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org If methyl 3-bromo-4-(ethylamino)benzoate (prepared via EAS) were subjected to Heck conditions with an alkene like ethyl acrylate, a new C-C bond would form at the C3 position.
The Suzuki reaction involves the coupling of an organoboron compound with an aryl halide. mdpi.com This reaction is known for its tolerance of a wide variety of functional groups. uwindsor.ca The coupling of methyl 3-bromo-4-(ethylamino)benzoate with an arylboronic acid would yield a biaryl structure, a common motif in pharmacologically active molecules.
The Buchwald-Hartwig amination is a method for forming carbon-nitrogen bonds. While this reaction is typically used to add an amino group, modified conditions can be used to further functionalize the existing amine or couple the aromatic ring itself. For instance, a related compound, methyl 4-(aminomethyl)benzoate, can be utilized in Buchwald C-N couplings. google.com
| Coupling Reaction | Reactants | Catalyst/Base | Product Type |
| Heck Reaction | Methyl 3-bromo-4-(ethylamino)benzoate + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene |
| Suzuki Reaction | Methyl 3-bromo-4-(ethylamino)benzoate + Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl compound |
| Buchwald-Hartwig | Methyl 3-bromo-4-(ethylamino)benzoate + Amine | Pd catalyst, Ligand, Base | Aryl amine |
This table provides examples of palladium-catalyzed cross-coupling reactions that could be applied to a halogenated derivative of this compound.
Electrophilic Aromatic Substitution Reactivity of Substituted Benzoates
Multi-Component Reactions Incorporating this compound for Scaffold Construction
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that contains portions of all starting materials. taylorandfrancis.comorganic-chemistry.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. taylorandfrancis.com
This compound is an excellent candidate for MCRs that utilize a primary or secondary amine as one of the components. The Ugi four-component reaction (Ugi-4CR) is a prominent example. This reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. thieme-connect.de
In a hypothetical Ugi reaction, this compound would serve as the secondary amine component. Reacting it with an aldehyde (e.g., benzaldehyde), a carboxylic acid (e.g., acetic acid), and an isocyanide (e.g., cyclohexyl isocyanide) would yield a complex, highly functionalized dipeptide-like scaffold in a single step. researchgate.net The diversity of the final product can be easily achieved by simply varying any of the four components. researchgate.net
Another relevant MCR is the Passerini three-component reaction , which combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgambeed.com While this compound would not directly participate as the amine is not a reactant, its derivatives containing a carboxylic acid or aldehyde function could be employed in this powerful reaction.
| Ugi Reaction Components | Example Reactant |
| Amine | This compound |
| Aldehyde | Benzaldehyde |
| Carboxylic Acid | Acetic Acid |
| Isocyanide | Cyclohexyl isocyanide |
| Product | α-Acylamino amide containing the methyl 4-(ethylamino)benzoyl moiety |
This table outlines the components of a representative Ugi four-component reaction utilizing this compound to construct a complex molecular scaffold.
Advanced Spectroscopic Analysis and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Investigations
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
The confirmation of Methyl 4-(ethylamino)benzoate's structure is fundamentally achieved through the assignment of signals in its ¹H and ¹³C NMR spectra. While specific experimental data for this exact compound is not widely published, the expected chemical shifts can be reliably predicted based on data from closely related analogs such as Ethyl 4-(methylamino)benzoate (B8343159) and general principles of NMR spectroscopy. nih.govdocbrown.info
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the benzene (B151609) ring will appear as doublets, characteristic of a para-substituted pattern. The ethyl group will present as a quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons. The N-H proton will likely appear as a broad singlet, and the ester's methyl group will be a sharp singlet.
The ¹³C NMR spectrum provides information on the carbon skeleton. Each carbon atom in a unique electronic environment gives a distinct signal. The carbonyl carbon of the ester group is typically found furthest downfield, while the aliphatic carbons of the ethyl and methyl groups appear upfield.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho to -COOCH₃) | ~7.8-8.0 | Doublet |
| Aromatic (ortho to -NHEt) | ~6.5-6.7 | Doublet |
| Ester Methyl (-OCH₃) | ~3.8 | Singlet |
| Ethyl Methylene (-CH₂CH₃) | ~3.1-3.3 | Quartet |
| N-H | Variable, broad | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~167 |
| Aromatic (C-NHEt) | ~152 |
| Aromatic (C-H, ortho to -NHEt) | ~111 |
| Aromatic (C-COOCH₃) | ~120 |
| Aromatic (C-H, ortho to -COOCH₃) | ~131 |
| Ester Methyl (-OCH₃) | ~51 |
| Ethyl Methylene (-CH₂CH₃) | ~38 |
To confirm the assignments made in 1D NMR and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key correlation would be observed between the ethyl group's methylene protons and its methyl protons, confirming the ethyl fragment.
HSQC (Heteronuclear Single Quantum Correlation): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This technique allows for the unambiguous assignment of a proton signal to the carbon it is attached to. For example, the signal for the ester's methyl protons would correlate with the signal for the ester's methyl carbon. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edu It is crucial for piecing together the molecular structure. Key HMBC correlations for this compound would include the correlation from the ester methyl protons to the carbonyl carbon and the aromatic carbon attached to the ester group. Also, correlations from the N-H proton to the adjacent aromatic carbons would confirm the position of the ethylamino group. ipb.pt
Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes and restricted bond rotation. copernicus.org For this compound, DNMR could be used to investigate the rotation around the C-N bond connecting the ethylamino group to the aromatic ring. unibas.it
At low temperatures, the rotation around this bond might become slow enough to be observed on the NMR timescale. This could result in the broadening or splitting of signals for the aromatic protons and the ethyl group, providing information about the energy barrier to rotation. unibas.it Such studies offer insight into the molecule's flexibility and the conformational preferences influenced by the electronic and steric effects of the substituents. copernicus.orgnih.gov
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Vibrational Spectroscopy (Infrared and Raman) for Molecular Interactions
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly sensitive to the types of chemical bonds present and their environment, making them excellent tools for studying functional groups and intermolecular interactions like hydrogen bonding. collectionscanada.gc.ca
The presence of the N-H group in this compound allows it to act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the nitrogen atom can act as hydrogen bond acceptors. nih.gov These interactions can lead to the formation of dimers or larger aggregates in the solid state or in concentrated solutions. researchgate.net
Infrared (IR) Spectroscopy: In the IR spectrum, hydrogen bonding has a distinct effect on the N-H stretching vibration. A "free" N-H group (not involved in hydrogen bonding) typically shows a sharp absorption band. When involved in a hydrogen bond, this band shifts to a lower frequency (wavenumber) and becomes broader and more intense. spcmc.ac.in The position and shape of the C=O stretching band can also be affected, typically shifting to a lower frequency upon hydrogen bonding.
Raman Spectroscopy: Raman spectroscopy is also a powerful tool for studying hydrogen bonding. collectionscanada.gc.carsc.org Changes in the vibrational frequencies of the C=O and N-H groups upon changes in concentration or solvent can be monitored to understand the nature and strength of intermolecular associations. researchgate.net
Both IR and Raman spectra provide a "fingerprint" of the molecule, with characteristic absorption bands for its various functional groups. researchgate.net
C=O Stretch: A strong, sharp band corresponding to the carbonyl stretch of the ester group is expected in the region of 1700-1725 cm⁻¹. Its exact position can be influenced by conjugation with the aromatic ring and electronic effects of the ethylamino group. matanginicollege.ac.in
C-O Stretch: The ester C-O stretches will appear in the fingerprint region, typically around 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹.
N-H Stretch: As mentioned, the N-H stretching vibration will be present, likely in the 3300-3500 cm⁻¹ range.
Aromatic C=C Stretches: The vibrations of the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.
Aliphatic C-H Stretches: The C-H stretching vibrations of the ethyl and methyl groups are found just below 3000 cm⁻¹.
Conformational changes in the molecule can lead to subtle shifts in the positions and intensities of these vibrational bands. core.ac.uk By studying these spectra, often with the aid of computational calculations, a detailed understanding of the molecule's preferred conformation and vibrational properties can be achieved. biointerfaceresearch.com
Analysis of Hydrogen Bonding Networks and Intermolecular Associations
Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Monitoring
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and for elucidating its structure by analyzing the fragments that form when the molecule is broken apart.
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a molecule. The theoretical exact mass of the protonated molecular ion [M+H]⁺ of this compound (C₁₀H₁₃NO₂) is 180.10191 Da. HRMS can distinguish this from other ions with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the compound's identity. This precision is crucial in research for verifying the products of a chemical reaction and for identifying unknown substances in a complex mixture.
For para-aminobenzoate esters, two primary fragmentation pathways are observed upon collisional activation: alkyl-radical loss and alkene elimination. researchgate.netresearcher.life
Alkyl-Radical Loss: This pathway involves the homolytic cleavage of the alkyl-oxygen bond of the ester group. For this compound, this would involve the loss of a methyl radical (•CH₃) from the ester moiety.
Alkene Elimination: This is a heterolytic pathway that proceeds via a γ-hydrogen transfer mechanism, akin to the McLafferty rearrangement. researchgate.netresearcher.life In the case of the ethylamino group, this could potentially involve the loss of ethene (C₂H₄).
Studies on deprotonated ethyl 4-aminobenzoate (B8803810) have shown that the alkyl-radical loss is a predominant fragmentation pathway for meta and para isomers. researchgate.netresearchgate.net The resulting fragment ions provide valuable structural information. The analysis of these fragmentation patterns is essential for the structural elucidation of new compounds and for understanding their chemical behavior under energetic conditions. researchgate.net
Table 1: Plausible Fragmentation Pathways for this compound based on Analog Studies
| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Key Fragment Ion (m/z) | Neutral Loss |
| 180 [M+H]⁺ | Loss of methyl radical from ester | 165 | •CH₃ |
| 180 [M+H]⁺ | Loss of ethene from ethylamino group | 152 | C₂H₄ |
| 180 [M+H]⁺ | Loss of methanol (B129727) from ester | 148 | CH₃OH |
This table is illustrative and based on general fragmentation principles and data from analogous compounds.
High-Resolution Mass Spectrometry for Exact Mass Determination
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystal. This technique provides precise information about bond lengths, bond angles, and the packing of molecules in the solid state, including various intermolecular interactions.
While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, the analysis of related aminobenzoate structures allows for a predictive understanding of its solid-state interactions. researchgate.netnih.gov The crystal packing would likely be dominated by a network of hydrogen bonds and other non-covalent interactions.
N–H···O Hydrogen Bonds: The secondary amine (N-H) group is a hydrogen bond donor, and the oxygen atoms of the ester group (both the carbonyl C=O and the alkoxy C-O-CH₃) are potential hydrogen bond acceptors. In the crystal structures of related aminobenzoates, N–H···O hydrogen bonds are a common and structure-directing feature. researchgate.netnih.govresearchgate.net These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. nih.govresearchgate.net Studies on similar compounds show that hydrogen bonding can occur to both the carbonyl and alkoxy oxygen atoms of an ester group. researchgate.net
C–H···π Interactions: These are weak hydrogen bonds where a C-H bond interacts with the electron cloud of an aromatic ring. nih.govresearchgate.netrsc.orgresearchgate.net The ethyl and methyl groups of this compound provide C-H donors, and the benzene ring acts as a π-system acceptor. These interactions play a significant role in the stabilization of crystal structures, often influencing the stacking of aromatic rings. nih.govucl.ac.uk
Table 2: Expected Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |
| N–H···O Hydrogen Bond | Secondary Amine (N-H) | Carbonyl Oxygen (C=O) | N···O distance ~2.8-3.2 Å |
| N–H···O Hydrogen Bond | Secondary Amine (N-H) | Alkoxy Oxygen (-OCH₃) | N···O distance ~2.9-3.3 Å |
| C–H···π Interaction | Alkyl C-H | Benzene Ring (π-system) | H···π centroid distance ~2.5-3.0 Å |
This table is predictive, based on data from analogous crystal structures and general principles of intermolecular interactions.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties. The flexibility of the ethylamino and methyl ester groups in this compound suggests that conformational polymorphism could be possible, where different crystal forms arise from different conformations of the molecule.
Co-crystallization is a technique where a compound is crystallized with another molecule (a co-former) to form a new crystalline solid with a unique structure. This is often done to modify the physical properties of a substance. The hydrogen bonding capabilities of the N-H and C=O groups in this compound make it a candidate for forming co-crystals with other molecules that have complementary hydrogen bond donors or acceptors. Analysis of co-crystals can provide further insight into the non-covalent interaction preferences of the molecule. osti.gov
Computational Chemistry and Theoretical Investigations of Methyl 4 Ethylamino Benzoate
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. These methods are used to investigate the electronic structure, geometry, and energetic properties of molecules with a high degree of accuracy. For derivatives of benzoate (B1203000), such as Methyl 4-(ethylamino)benzoate, DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) are commonly employed to provide a detailed understanding of their molecular characteristics. tcsedsystem.eduresearchgate.net
Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.net
For aromatic compounds like benzoate derivatives, the HOMO is typically associated with the electron-donating parts of the molecule, while the LUMO is associated with the electron-accepting regions. science.gov In this compound, the ethylamino group acts as an electron-donating group, increasing the energy of the HOMO, while the methyl benzoate portion is electron-withdrawing, influencing the LUMO energy.
Computational studies on similar molecules, such as ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), have shown that modifications to the molecular structure can significantly alter the HOMO-LUMO gap. For instance, complexation of EMAB with transition metals was found to reduce the energy gap, thereby enhancing its charge transport properties. rsc.org A smaller HOMO-LUMO gap generally implies higher reactivity and a greater ease of electronic excitation. researchgate.net
Table 1: Representative Frontier Orbital Energies for a Related Benzoate Derivative (EMAB)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| EMAB | - | - | 2.904 |
Note: Data for EMAB is provided for illustrative purposes to demonstrate the impact of structural changes on frontier orbital energies. Specific values for this compound would require dedicated calculations.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). tcsedsystem.edu Theoretical predictions of chemical shifts for related benzoate compounds have shown good agreement with experimental values, aiding in the structural elucidation of these molecules. rsc.orgchegg.com For instance, in methyl benzoate, the chemical shifts of the aromatic protons and the methyl group protons can be accurately predicted. chegg.com
Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT and ab initio methods provide valuable information about the infrared (IR) and Raman spectra of molecules. researchgate.net The calculated harmonic frequencies are often scaled to account for anharmonicity and to improve agreement with experimental data. mdpi.com For methyl benzoate and its derivatives, characteristic vibrational modes include C-H stretching, C=O stretching of the ester group, and various ring vibrations. researchgate.net For example, the strong carbonyl stretch in methyl benzoate is typically observed around 1720-1740 cm⁻¹.
Table 2: Calculated Spectroscopic Data for a Related Compound (Methyl Benzoate)
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| ¹H NMR (aromatic) | Varies | ~7.4-8.0 ppm chegg.com |
| ¹H NMR (methyl) | Varies | ~3.9 ppm chegg.com |
Note: This table provides approximate values for the parent compound, methyl benzoate, to illustrate the type of data obtained from computational predictions.
Energetic and Geometric Characterization of Reaction Intermediates and Transition States
Computational chemistry plays a crucial role in mapping out reaction pathways by characterizing the geometries and energies of reactants, products, intermediates, and transition states. evitachem.com This is particularly useful for understanding reaction mechanisms that are difficult to probe experimentally. For reactions involving benzoate derivatives, such as esterification or amination, DFT calculations can elucidate the step-by-step mechanism, including the identification of key intermediates and the calculation of activation barriers. uomustansiriyah.edu.iq For example, in the formation of esters, the mechanism involves the initial protonation of the carboxyl group, followed by nucleophilic attack. uomustansiriyah.edu.iq
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. unife.it MD simulations can reveal the conformational landscape of flexible molecules like this compound, identifying the most stable conformers and the energy barriers between them.
Furthermore, MD simulations are essential for understanding the effects of solvents on molecular structure and reactivity. globalresearchonline.net By explicitly including solvent molecules in the simulation, it is possible to model how the solute interacts with its environment, which is crucial for accurately predicting properties in solution. For instance, the solvation of benzocaine (B179285), a related molecule, has been studied to understand its behavior in different solvent environments. acs.org
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. nih.gov These models often use descriptors derived from computational chemistry, such as electronic parameters (e.g., atomic charges, HOMO/LUMO energies) and steric parameters. nih.gov
For a series of benzoate derivatives, a QSRR model could be developed to predict their reactivity in a particular reaction, such as electrophilic aromatic substitution. nih.gov By correlating calculated properties with experimentally determined reaction rates for a set of known compounds, a predictive model can be built to estimate the reactivity of new, untested derivatives. nih.gov
Computational Studies on Reaction Pathways and Catalysis Design
For instance, in the synthesis of o-aminobenzoates, computational studies could be used to investigate the mechanism of palladium/copper-catalyzed aerobic oxidative C-H carbonylation, helping to refine the reaction conditions and improve the yield. amazonaws.com
Mechanistic Pathways of Amine Synthesis
The formation of the amine component of this compound would likely proceed via a palladium-catalyzed C-N cross-coupling reaction, known as the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction would typically involve the coupling of an amine (ethylamine) with an aryl halide or triflate, such as methyl 4-bromobenzoate (B14158574) or methyl 4-iodobenzoate.
The generally accepted catalytic cycle for the Buchwald-Hartwig amination, which has been supported by numerous mechanistic and computational studies on various substrates, involves several key steps: acsgcipr.orgresearchgate.netnih.gov
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) complex. nih.gov
Amine Coordination and Deprotonation : The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
Reductive Elimination : This final step involves the formation of the C-N bond, yielding the arylamine product and regenerating the active Pd(0) catalyst. nih.gov
Computational studies on model systems have been crucial in understanding the influence of ligand sterics and electronics, the role of the base, and the energetics of the oxidative addition and reductive elimination steps. acsgcipr.orgnih.gov However, literature specifically modeling these steps for the synthesis of this compound is not available.
Alternatively, the synthesis could start from 4-(ethylamino)benzoic acid, which is then esterified. The formation of the secondary amine in the precursor could be achieved through methods like reductive amination.
Theoretical Evaluation of Catalytic Efficiency
The efficiency of the catalysts used in the synthesis of this compound, whether in the amination or esterification step, has not been the subject of specific theoretical evaluation in published literature.
For the Buchwald-Hartwig amination , theoretical evaluations generally focus on comparing the performance of different phosphine (B1218219) ligands. acsgcipr.orgnih.gov DFT calculations are used to model the transition state energies for the key steps (oxidative addition and reductive elimination) with various ligands. These calculations help in rationalizing catalyst activity and can predict which ligands might offer lower activation barriers, thus leading to higher catalytic efficiency under milder conditions. nih.govethz.ch The development of sterically hindered and electron-rich ligands has been a direct result of both experimental screening and computational insights into the catalytic cycle. wikipedia.orgberkeley.edu
For the Fischer-Speier esterification of 4-(ethylamino)benzoic acid with methanol (B129727), the catalyst is typically a strong acid. DFT calculations on similar acid-catalyzed esterification reactions have explored the reaction mechanism, confirming the role of the acylium ion as a key reactive intermediate. rsc.org These studies calculate the activation energies for protonation at different oxygen atoms (carbonyl vs. hydroxyl) to determine the most likely reaction pathway. rsc.org However, a specific theoretical evaluation of catalytic efficiency for the esterification of 4-(ethylamino)benzoic acid is not documented.
Due to the lack of specific research, no data tables containing detailed research findings for this compound can be generated.
Explorations in Advanced Chemical Applications and Materials Science
Role as a Precursor in Fine Chemical Synthesis and Specialty Chemicals
Methyl 4-(ethylamino)benzoate serves as a valuable precursor in the synthesis of fine chemicals and specialty chemicals due to its reactive nature. amoghchemicals.in Its chemical structure, featuring a secondary amine and a methyl ester attached to a benzene (B151609) ring, allows for a variety of chemical transformations. This reactivity makes it an ideal starting material for creating more complex molecules with specific functionalities. amoghchemicals.in
The compound's utility is highlighted by its role as an intermediate in the production of various organic compounds. For instance, it can be a building block for more complex molecules used in pharmaceuticals and other specialized applications. The presence of the ethylamino group and the methyl ester allows for sequential reactions, enabling the construction of intricate molecular architectures.
This compound is instrumental in the development of complex organic scaffolds and heterocyclic compounds. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of significant interest in medicinal chemistry. The synthesis of quinazoline (B50416) derivatives, for example, can utilize methyl 4-(methylamino)benzoate (B8343159), a closely related compound, demonstrating the utility of this class of molecules in creating fused heterocyclic systems.
The general reactivity of aminobenzoate esters lends itself to the construction of various heterocyclic structures. For instance, the amino group can act as a nucleophile to react with various electrophiles, leading to the formation of new rings. The ester group can be hydrolyzed to a carboxylic acid, which can then participate in cyclization reactions. This versatility makes compounds like this compound important intermediates in the synthesis of a wide range of heterocyclic scaffolds. evitachem.com
The development of new catalysts is a crucial area of chemical research, and ligands play a key role in tuning the properties of metal-based catalysts. While specific research on the use of this compound in ligand design is not extensively documented in the provided results, the broader class of dialkylbiaryl monophosphine ligands is significant in palladium-catalyzed cross-coupling reactions. nih.gov
The design of these ligands is critical for catalyst stability and activity. nih.gov The electronic and steric properties of the substituents on the aromatic rings of the ligand can be modified to optimize catalyst performance for specific reactions, such as C-N bond formation. nih.gov For example, the introduction of an Ot-Bu substituent ortho to the dialkylphosphino group has been shown to increase the stability of the active catalyst conformer. nih.gov The fundamental structure of this compound, with its substituted aromatic ring, provides a potential scaffold that could be chemically modified to create novel ligands for various catalytic applications.
Development of Complex Organic Scaffolds and Heterocyclic Compounds
Investigations into Environmental Chemical Fates and Degradation Mechanisms
The photochemical degradation of aminobenzoate derivatives is a significant pathway for their transformation in the environment. Direct photolysis, particularly by UVB radiation, plays a key role in the degradation of compounds like OD-PABA in sunlit surface waters. researchgate.net The degradation process can lead to the formation of various transformation products through dealkylation or hydroxylation and oxidation. researchgate.net
Studies on OD-PABA have shown that under the influence of UV radiation, demethylation of the amino group can occur. jeeng.net When exposed to oxidizing agents like sodium hypochlorite (B82951) in the presence of UV radiation, the degradation is accelerated, but it can also lead to the formation of halogenated by-products, which may be more toxic than the parent compound. jeeng.netresearchgate.net The degradation of OD-PABA in the presence of H2O2/UV systems has been found to produce by-products such as 2'-ethylhexyl 4-aminobenzoate (B8803810) and 2'-ethylhexyl 4-(methylamino)benzoate. jeeng.net Ozonation in the presence of UV radiation appears to generate fewer by-products. jeeng.net
Table 1: Degradation By-products of a Related Compound (OD-PABA) under Different Conditions
| Degradation Condition | Identified By-products |
|---|---|
| H2O2/UV | 2'-ethylhexyl 4-aminobenzoate, 2-ethylhexan-1-ol (B42007), 2'-ethylhexyl 4-(methylamino)benzoate jeeng.net |
| O3/UV | 4-(methylamino) benzoic acid, 2-ethylhexan-1-ol jeeng.net |
The chemical stability of this compound and related compounds is dependent on various environmental factors. Safety data for a similar compound, ethyl 3-amino-4-(methylamino)benzoate, indicates that it is stable under normal conditions but is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. fishersci.fr Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). fishersci.fr
For emamectin (B195283) benzoate (B1203000), a complex insecticide with a 4''-epi-(methylamino) group, studies show it is relatively stable in soils in the absence of light. epstem.net Its degradation is influenced by pH, with varying stability in acidic and basic environments. epstem.net The persistence of such compounds in sediment has been observed for extended periods. dfo-mpo.gc.ca
Photochemical Degradation Pathways and By-product Formation
Research in Optical and Electronic Properties of Derived Materials
Materials derived from benzoate structures have been investigated for their optical and electronic properties. For example, ethyl p-dimethylamino benzoate (EDMAB), a related tertiary amine, has been identified as a promising organic nonlinear optical (NLO) material. scirp.org NLO materials are of interest for applications in photonics and optoelectronics.
The chemical structure of EDMAB, which contains a π-electron conjugated system with electron donor and acceptor groups at opposite ends, is a key feature for NLO applications. scirp.org Crystals of EDMAB have shown high transparency in the visible and near-IR regions and a second harmonic generation (SHG) efficiency greater than that of the standard inorganic NLO material, potassium dihydrogen phosphate (B84403) (KDP). scirp.org
While specific studies on materials derived directly from this compound were not found in the search results, the properties of related compounds suggest that it could serve as a building block for new materials with interesting optical and electronic characteristics. The electronic properties of heterocyclic compounds derived from similar starting materials are also an active area of research. For instance, the electronic absorption spectra of substituted tetrazole-5(4H)-thiones, which can be synthesized from precursors with amino groups, show a dependence on solvent polarity and the nature of the substituents on the aromatic ring. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2'-ethylhexyl 4-aminobenzoate |
| 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (OD-PABA) |
| 2'-ethylhexyl 4-(methylamino)benzoate |
| 2-ethylhexan-1-ol |
| 4-(methylamino) benzoic acid |
| Carbon dioxide |
| Carbon monoxide |
| Emamectin benzoate |
| Ethyl 3-amino-4-(methylamino)benzoate |
| Ethyl p-dimethylamino benzoate (EDMAB) |
| This compound |
| Methyl 4-(methylamino)benzoate |
| Nitrogen oxides |
| Potassium dihydrogen phosphate (KDP) |
| Quinazoline |
| Sodium hypochlorite |
Synthesis and Characterization of Chromophores with Nonlinear Optical Properties
The field of nonlinear optics (NLO) relies on materials that can alter the properties of light, a characteristic often found in organic molecules with a specific electronic structure. The fundamental design for many NLO chromophores is a "push-pull" system, where an electron-donating group (D) is connected to an electron-accepting group (A) through a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT), which is crucial for generating a large second-order nonlinear optical response, quantified by the first molecular hyperpolarizability (β).
This compound possesses an intrinsic donor-acceptor structure. The ethylamino group (-NHCH₂CH₃) serves as an effective electron donor, while the methyl benzoate moiety (-COOCH₃), specifically the carbonyl group, acts as an electron acceptor. This inherent "D-A" configuration makes it a valuable building block or a foundational model for the synthesis of more complex NLO chromophores. While direct, extensive studies on this compound as a standalone NLO material are not prominent in the literature, the principles of molecular engineering suggest its potential. Its structure is analogous to other aminobenzoate derivatives that have been investigated for NLO applications. sciendo.comresearchgate.net
Research into related organic NLO crystals, such as those based on 4-aminobenzoate, confirms that the aminobenzoate scaffold is a promising candidate for NLO materials. sciendo.com For instance, studies on compounds like quinolinium 4-aminobenzoate have demonstrated significant third-order NLO properties. researchgate.net The synthesis of advanced chromophores often involves using molecules like this compound as a precursor, modifying it to extend the π-conjugation or enhance the donor/acceptor strength to optimize the NLO response. For example, the amino group can be functionalized to link the molecule into a polymer backbone or attach it to other conjugated systems, thereby creating more sophisticated D-π-A structures.
The characterization of such chromophores involves a combination of theoretical and experimental techniques. Density Functional Theory (DFT) is widely used to calculate key NLO parameters, providing theoretical validation of a molecule's potential before synthesis. mdpi.com
Table 1: Calculated NLO Properties for Representative "Push-Pull" Chromophores
This table presents data for structurally related or representative complex chromophores to illustrate the typical values achieved in the field, as direct experimental data for this compound is not widely documented.
| Chromophore Type | First Hyperpolarizability (β) (10-30 esu) | Key Structural Features | Reference |
|---|---|---|---|
| CF3-Ph-TCF based (Chromophore B) | 241 | Julolidinyl donor, modified thiophene (B33073) bridge, CF3-Ph-TCF acceptor | mdpi.com |
| CF3-Ph-TCF based (Chromophore D) | 255 | Julolidinyl donor, different modified bridge, CF3-Ph-TCF acceptor | mdpi.com |
| 2-amino-4,6-dimethoxypyrimidine-4-aminobenzoic acid (2AD4AB) | 182.46 | Crystal with aminobenzoic acid component | researchgate.net |
Potential in Organic Electronics and Photosensitive Materials
The structural features of this compound also indicate its potential as an intermediate for materials used in organic electronics and photosensitive applications. Organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), require materials with tailored electronic properties, such as specific HOMO-LUMO energy levels for efficient charge injection and transport.
The donor-acceptor nature of the aminobenzoate framework is beneficial for these applications. Theoretical studies on a related, more complex molecule, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), have shown that its properties for OLED and OSC applications can be significantly enhanced through complexation with metal ions. rsc.org For instance, complexation of the EMAB ligand with platinum (Pt²⁺) was found to improve both hole and electron transport rates by orders of magnitude. rsc.org This suggests that chromophores derived from this compound could similarly be used as ligands in organometallic complexes to create materials with superior charge transport capabilities for electronic devices.
In the realm of photosensitive materials, chromophores are used for applications like optical data storage and photo-switching. These materials often rely on molecules that can undergo a reversible change in their structure or properties upon exposure to light. Azobenzene-containing polymers are a well-studied class of photosensitive materials. researchgate.net The synthesis of such polymers can involve coupling reactions with amino-functionalized molecules. This compound could serve as a key intermediate in the synthesis of photosensitive azo dyes, which can then be incorporated into a polymer matrix or attached as side chains to a polymer backbone. researchgate.netspiedigitallibrary.org The ethylamino group provides a reactive site for such chemical modifications.
The development of photosensitive compositions, for example, for use as photoresists or in other patterning processes, often involves a polysilazane base mixed with a sensitizing dye to make it sensitive to specific wavelengths of light. google.com While a wide variety of dyes are used, the synthesis of novel sensitizers tailored for specific applications is an ongoing area of research, for which versatile intermediates are required.
Table 2: Electronic Properties of a Related Aminobenzoate Complex for Organic Electronics
Data for the Pt[EMAB]₂ complex is shown to illustrate the potential of aminobenzoate-based materials in organic electronics.
| Compound | Hole Transport Rate (kct(h)) (s-1) | Electron Transport Rate (kct(e)) (s-1) | Hole Mobility (cm2 V-1 s-1) | Electron Mobility (cm2 V-1 s-1) | Reference |
|---|---|---|---|---|---|
| EMAB (ligand only) | 1.42 x 1013 | 1.1 x 1013 | 0.411 | 0.343 | rsc.org |
| Pt[EMAB]2 | 6.15 x 1014 | 4.6 x 1013 | 19.182 | 1.431 | rsc.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and reaction conditions for Methyl 4-(ethylamino)benzoate?
- Methodology : Synthesis typically involves substitution or amination reactions. For example, nitration or bromination of methyl benzoate derivatives (e.g., using HNO₃/H₂SO₄ or Br₂ with Lewis acids) can introduce functional groups, followed by reduction with LiAlH₄ or catalytic hydrogenation (Pd/C) to form the ethylamino moiety. Optimize reaction stoichiometry and temperature to control selectivity .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. How should researchers handle safety and waste management for this compound?
- Safety Protocols : Wear PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation/contact. In case of exposure, flush skin/eyes with water for 15+ minutes and seek medical attention .
- Waste Disposal : Segregate organic waste, neutralize acidic/by-product residues, and comply with local regulations for hazardous chemical disposal .
Q. What analytical techniques are suitable for characterizing this compound?
- Characterization : Use NMR (¹H/¹³C) to confirm structure, IR for functional groups (e.g., ester C=O at ~1700 cm⁻¹), and MS for molecular weight validation. Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Optimization Strategies :
- Catalyst Screening : Test Pd/C, Raney Ni, or other catalysts for selective reduction of nitro or bromo intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates, while lower temperatures (0–5°C) can suppress side reactions like over-oxidation .
- Case Study : In analogous compounds, KMnO₄ oxidation in aqueous media yielded carboxylic acids, while OsO₄ produced diols; adjust oxidants based on desired products .
Q. How do structural modifications (e.g., chain length, substituents) influence the reactivity of this compound derivatives?
- Structure-Activity Analysis :
- Alkyne Chain Length : Longer chains (e.g., hept-5-ynoyl) increase steric hindrance but enhance stability in click chemistry applications. Shorter chains (hex-5-ynoyl) improve reactivity .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) direct electrophilic substitution to meta positions, while electron-donating groups (e.g., methoxy) favor para positions .
Q. How can computational modeling aid in predicting the physicochemical properties of this compound?
- Computational Tools :
- LogP Prediction : Use software like ChemAxon or ACD/Labs to estimate partition coefficients (experimental LogP ~1.6 for similar esters ).
- Reactivity Simulations : DFT calculations can model transition states for substitution reactions, guiding catalyst selection .
Q. What strategies resolve contradictions in spectral or synthetic data for this compound?
- Troubleshooting :
- Spectral Discrepancies : Compare NMR shifts with databases (e.g., PubChem) or synthesize authentic standards. For MS fragmentation anomalies, verify ionization conditions (ESI vs. EI) .
- Synthetic Yield Issues : Re-examine protecting group strategies (e.g., acetyl for amines) or employ flow chemistry for exothermic reactions .
Methodological Resources
- Spectral Libraries : Refer to PubChem or ATR standard libraries for reference spectra .
- Safety Data : Consult SDS from MedChemExpress or Kanto Reagents for handling guidelines .
- Regulatory Compliance : Ensure CAS registration (e.g., 556-08-1 for related acetamido derivatives) and adhere to EPA/NIST guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
